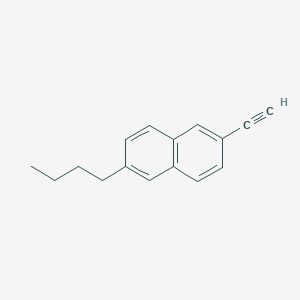
2-Butyl-6-ethynylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-6-ethynylnaphthalene is an organic compound belonging to the naphthalene family. Naphthalenes are polycyclic aromatic hydrocarbons consisting of two fused benzene rings. The compound is characterized by the presence of a butyl group at the second position and an ethynyl group at the sixth position on the naphthalene skeleton. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-ethynylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 2-ethynylnaphthalene with butyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the ethynyl group acts as a nucleophile, attacking the butyl halide to form the desired product.
Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts to couple 2-ethynylnaphthalene with butyl boronic acid under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of zeolite catalysts has been reported to enhance the selectivity and efficiency of the alkylation process .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-ethynylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Saturated derivatives such as 2-butyl-6-ethylnaphthalene.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Butyl-6-ethynylnaphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of high-performance materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-Butyl-6-ethynylnaphthalene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to modify biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethynylnaphthalene: Lacks the butyl group, making it less hydrophobic and potentially less biologically active.
2-Butyl-1-ethynylnaphthalene: The ethynyl group is positioned differently, which can affect its reactivity and interactions.
2,6-Di-tert-butyl-naphthalene: Contains two bulky tert-butyl groups, leading to different steric and electronic properties.
Uniqueness
2-Butyl-6-ethynylnaphthalene is unique due to the specific positioning of the butyl and ethynyl groups on the naphthalene skeleton. This arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H16 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-butyl-6-ethynylnaphthalene |
InChI |
InChI=1S/C16H16/c1-3-5-6-14-8-10-15-11-13(4-2)7-9-16(15)12-14/h2,7-12H,3,5-6H2,1H3 |
InChI Key |
UCSQGMAIQUOSLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C=C(C=C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















